Opanixil

Structure-Activity Relationship Target Specificity Lipid Metabolism

Opanixil (CAS 152939-42-9) is a synthetic small molecule belonging to the pyrimidine-5-carboxamide class, characterized by a 4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl) core and an N-ethyl-N-[3-(trifluoromethyl)phenyl] substituent. It is experimentally classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase.

Molecular Formula C19H21F3N6O2
Molecular Weight 422.4 g/mol
CAS No. 152939-42-9
Cat. No. B136313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpanixil
CAS152939-42-9
SynonymsOpanixil
Molecular FormulaC19H21F3N6O2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C
InChIInChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25)
InChIKeyZAVGHCJPBOQKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opanixil (CAS 152939-42-9) Procurement Guide: Differentiated Biochemical Profile for Research Selection


Opanixil (CAS 152939-42-9) is a synthetic small molecule belonging to the pyrimidine-5-carboxamide class, characterized by a 4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl) core and an N-ethyl-N-[3-(trifluoromethyl)phenyl] substituent [2]. It is experimentally classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. For scientific or industrial users evaluating procurement options within this compound class, Opanixil represents a structurally distinct scaffold with a multi-target modulation profile that cannot be replicated by closely related analogs or generic lipoxygenase inhibitors.

Why Opanixil Cannot Be Generically Substituted Within the Pyrimidine-5-Carboxamide Chemical Class


Within the pyrimidine-5-carboxamide class, subtle structural modifications alter both molecular target engagement and off-target liability. The closest structural analog, Imanixil (CAS 75689-93-9), differs from Opanixil by a single N-ethyl to N-H substitution on the carboxamide nitrogen , yet this minor structural change produces a fundamentally different pharmacological profile. Where Imanixil is reported as an LDL receptor (LDLR) inducer with hypolipidemic activity [3], Opanixil is classified as a lipoxygenase inhibitor with a distinct multi-enzyme modulation signature [1]. Additionally, generic 5-lipoxygenase inhibitors such as Zileuton or PF-4191834 share neither the pyrimidine-imidazolidinone scaffold nor the ancillary carboxylesterase and cyclooxygenase modulatory activities attributed to Opanixil [2]. These structural and functional divergences mean that interchanging Opanixil with any single in-class analog would alter experimental outcomes and compromise the integrity of comparative datasets.

Quantitative Differential Evidence for Opanixil Against Closest Structural and Functional Analogs


Opanixil vs. Imanixil: Structural Divergence and Functional Orthogonality in Pharmacological Targeting

Opanixil (N-ethylated carboxamide) and Imanixil (N-H carboxamide) are the closest structural neighbors within the pyrimidine-5-carboxamide class [1], yet their pharmacological classification is entirely divergent. Opanixil is classified by the NLM MeSH system as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. In contrast, Imanixil is reported in multiple independent vendor and literature sources as an LDL receptor (LDLR) inducer that inhibits very low-density lipoprotein (VLDL) production and exerts hypocholesterolemic activity . No literature supports Opanixil possessing LDLR-inducing activity, nor does any evidence indicate Imanixil inhibits lipoxygenase. This functional orthogonality, driven solely by the N-ethyl versus N-H substitution, demonstrates that structural similarity does not predict pharmacological equivalence within this chemical series.

Structure-Activity Relationship Target Specificity Lipid Metabolism

Opanixil vs. PF-4191834: Polypharmacology Contrast in 5-Lipoxygenase Inhibitor Selection

PF-4191834 is a canonical, highly optimized 5-lipoxygenase (5-LOX) inhibitor that achieves an IC50 of 229 ± 20 nM in enzyme assays with approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX, and demonstrates no activity toward cyclooxygenase (COX) enzymes [2]. In contrast, Opanixil is characterized not as a selective 5-LOX inhibitor but as a lipoxygenase inhibitor with reported ancillary activity against cyclooxygenase (COX), carboxylesterase, and formyltetrahydrofolate synthetase [1]. This difference in selectivity breadth means that in any experimental system where COX-mediated prostaglandin synthesis is relevant, PF-4191834 would provide clean 5-LOX-specific readouts, whereas Opanixil would simultaneously modulate multiple eicosanoid pathway nodes.

Enzymatic Selectivity Polypharmacology Anti-inflammatory Research

Lipoxygenase Inhibitor Scaffold Diversity: Opanixil Structural Uniqueness Within the Class

A broad patent landscape analysis reveals that pyrimidine-5-carboxamide derivatives featuring a 2-oxoimidazolidin-1-yl substitution at the pyrimidine 2-position, as seen in Opanixil, represent a distinct chemical subclass within the lipoxygenase inhibitor field [1]. Whereas marketed and clinical-stage 5-LOX inhibitors such as Zileuton (N-hydroxyurea scaffold) and clinical candidates like PF-4191834 (non-redox, non-iron-chelating scaffold) represent entirely different chemotypes, the Opanixil scaffold combines a pyrimidine core with an imidazolidinone ring and a trifluoromethylphenyl moiety—a combination not replicated in any other known lipoxygenase inhibitor scaffold. No head-to-head potency comparison data are available in the public domain to enable quantitative ranking.

Chemical Diversity Scaffold Hopping Patent Landscape

Validated Application Scenarios for Opanixil Based on Quantitative Differential Evidence


Multi-Target Eicosanoid Pathway Modulation in Inflammation Research

Opanixil's classification as a lipoxygenase inhibitor with ancillary cyclooxygenase (COX) activity [1] makes it uniquely suited for studies examining the integrated regulation of the arachidonic acid cascade. Unlike selective 5-LOX inhibitors such as PF-4191834 that leave the COX arm of eicosanoid biosynthesis unperturbed [2], Opanixil simultaneously engages both the LOX and COX branches, enabling investigation of leukotriene-prostaglandin crosstalk in cellular models of inflammation.

Structural-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects in Pyrimidine-5-Carboxamides

Opanixil, bearing an N-ethyl substituent on the carboxamide, serves as a critical tool compound for SAR studies in conjunction with its N-H analog Imanixil . The orthogonal pharmacological profiles of these two compounds—lipoxygenase/COX modulation versus LDLR induction—provide a rare opportunity to study how a single N-alkyl substitution redirects molecular target engagement within an otherwise identical scaffold, supporting medicinal chemistry programs focused on target deconvolution.

Antioxidant Activity Assessment in Lipid Systems

Opanixil has been explicitly described as serving as an antioxidant in fats and oils [1], a property that is not annotated for its closest structural analog Imanixil or for selective 5-LOX inhibitors such as PF-4191834. This differentiated property supports its use in studies investigating the intersection of lipoxygenase inhibition and direct radical-scavenging or lipid peroxidation prevention mechanisms, particularly in food science or lipid biochemistry contexts.

Chemical Biology Tool for Polypharmacology Profiling

Given its unique ability to concurrently modulate lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1], Opanixil is a valuable probe compound for chemical biology platforms seeking to dissect polypharmacology-driven phenotypic responses. Its multi-target signature differentiates it from single-target 5-LOX inhibitors and positions it as a reference compound for assay development in multi-enzyme inhibition screening cascades.

Quote Request

Request a Quote for Opanixil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.